Thiazolidine
Overview
Description
Thiazolidine is a heterocyclic compound containing a five-membered ring with sulfur at the first position and nitrogen at the third position. This structure is intriguing due to its presence in various natural and bioactive compounds. The sulfur atom in the ring enhances the pharmacological properties of thiazolidines, making them valuable in the synthesis of organic combinations with diverse biological activities such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties .
Synthesis Analysis
Thiazolidines and their derivatives are synthesized using various approaches, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity. For instance, thiazolidine thioester peptides are synthesized by reacting bis(2-sulfanylethyl)amido peptides with glyoxylic acid, which accelerates Native Chemical Ligation (NCL) . Additionally, eco-friendly synthesis of thiazolidine derivatives has been reported using ionic liquids as catalysts and solvents, which offers advantages such as high yields, mild conditions, and minimal chemical waste .
Molecular Structure Analysis
The molecular structure of thiazolidines has been elucidated using techniques such as X-ray crystallography. For example, the structure of thiazolidine-4-carboxylic acid was determined, revealing resonance stabilization of the unprotonated form due to the interaction of the sulfur atom with the ring, which affects the compound's basicity and stability .
Chemical Reactions Analysis
Thiazolidines undergo various chemical reactions to form a wide range of derivatives. For instance, 4-thiazolidinones are used as key intermediates to synthesize 2-arylimino-5-arylidene-4-thiazolidinones derivatives through nucleophilic addition reactions . They also react with heterocyclic amines to afford polyfunctionally substituted fused pyrimidine derivatives . Another study describes the synthesis of thiazolidin-4-yl-1,3,4-oxadiazoles through a two-step multicomponent reaction process .
Physical and Chemical Properties Analysis
Thiazolidine derivatives exhibit a range of physical and chemical properties that contribute to their biological activity. For example, thiazolidine-4-carboxylic acid (TC) is a cyclic sulfur amino acid with potential value in geriatric medicine due to its revitalizing effects on age-related biochemical variables and its anti-toxic effects, particularly on the liver . The physical properties, such as solubility and stability, are influenced by the presence of the sulfur atom and the heterocyclic ring structure.
Scientific Research Applications
Saturated Five-Membered Thiazolidines and Derivatives: Synthesis and Biological Applications
- Overview: Thiazolidine motifs, known for their intriguing heterocyclic five-membered structures, play a crucial role in bridging organic synthesis and medicinal chemistry. They are key components in various natural and bioactive compounds, offering diverse biological properties like anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. These properties make thiazolidine a valuable entity in medicinal research. Synthetic approaches such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry enhance their selectivity, purity, product yield, and pharmacokinetic activity. Thiazolidine derivatives are used in probe design and have significant therapeutic and pharmaceutical applications (Sahiba et al., 2020).
Synthetic and Medicinal Perspective of Thiazolidinones
- Clinical Significance: Thiazolidinones, especially the 1,3-thiazolidin-4-ones, exhibit a wide range of pharmacological activities including anticancer, antidiabetic, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. This versatility in biological activities has made the thiazolidinone scaffold a potent and clinically significant entity. Recent synthetic methodologies have allowed for the creation of diverse scaffolds to explore various types of biological activities (Manjal et al., 2017).
Novel Thiazolidine-2,4-Diones as Hypoglycemic Agents
- Antidiabetic Applications: Thiazolidinediones, recognized for their ability to reduce blood glucose levels, have been approved for clinical use in diabetes treatment. Research focused on the synthesis of thiazolidinedione derivatives has shown promising antidiabetic activities, especially in compounds with specific structural modifications (Datar & Aher, 2016).
Thiazolidinedione Derivatives in Drug Discovery
- Drug Development Focus: The thiazolidine ring-based compounds are gaining attention in drug discovery, especially for treating Diabetes Mellitus. Thiazolidinediones are used in oral combination therapy for managing type II diabetes, showing efficacy in glycemic control (Geetha et al., 2018).
Thiazolidinedione as PPARγ Ligand
- Molecular Targeting: Thiazolidinedione derivatives act as potent and selective activators of the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor involved in adipogenesis. This discovery highlights the molecular basis for the adipogenic and insulin-sensitizing effects of thiazolidinediones, making them significant in metabolic disease research (Lehmann et al., 1995).
Synthesis and Biological Activity of Thiazolidine Derivatives
- Antiproliferative and Antibacterial Activity: Recent studies have synthesized new thiazolidine-2,4-dione derivatives and evaluated them for antiproliferative and antibacterial activity. Certain derivatives have shown promising activities against human lung, breast, and liver cancer cells, as well as significant antibacterial effects against Gram-positive bacteria (Trotsko et al., 2017).
Thiazolidine as a Candidate for CNS Diseases
- Central Nervous System Applications: Thiazolidines exhibit activities like anticonvulsants and antidepressants, making them potent candidates for various CNS diseases. They play a significant role in neuroprotection by preventing microglial activation and reducing pro-inflammatory transcription factors, thus contributing to the development of new drug candidates for CNS disorders (Bahare et al., 2017).
Safety And Hazards
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS/c1-2-5-3-4-1/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYGFUAIIOPWQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198447 | |
Record name | Thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolidine | |
CAS RN |
504-78-9 | |
Record name | Thiazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIAZOLIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIAZOLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I320806BKW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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